Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate
Description
Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted at the 5-position with a 5-fluorobenzo[b]thiophene moiety and an ethyl ester group at the 2-position. The ethyl ester group modulates lipophilicity, influencing solubility and bioavailability. This compound is of interest in pharmaceutical research, particularly in targeting receptors or enzymes where aromatic and electronic interactions are critical .
Properties
Molecular Formula |
C15H12FNO2S |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
ethyl 5-(5-fluoro-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H12FNO2S/c1-2-19-15(18)12-5-4-11(17-12)14-8-9-7-10(16)3-6-13(9)20-14/h3-8,17H,2H2,1H3 |
InChI Key |
WLRYADZTRNHMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C2=CC3=C(S2)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-fluorobenzo[b]thiophene-2-carboxylic acid with ethyl pyrrole-2-carboxylate under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzothiophene ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Antifungal Properties
Recent studies have highlighted the antifungal activity of compounds related to Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate. For instance, derivatives containing thiophene rings have shown promising results against various fungal pathogens such as Fusarium graminearum and Botrytis cinerea. In vitro assays demonstrated that certain derivatives exhibited lower EC50 values than established antifungal agents, indicating their potential as effective fungicides .
Antioxidant Activity
Research has indicated that compounds with similar structures possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity is often evaluated through various assays measuring free radical scavenging ability .
Medicinal Chemistry Applications
The unique structural features of this compound make it a valuable scaffold in drug discovery. The compound's ability to interact with biological targets suggests potential applications in treating conditions such as:
- Neurological Disorders : Compounds with thiophene and pyrrole structures have been investigated for their effects on GABA receptors, which play a crucial role in neurological function .
- Cancer Therapy : Some derivatives have shown cytotoxic effects against cancer cell lines, warranting further exploration into their mechanisms of action and therapeutic efficacy .
Agricultural Applications
In agriculture, the antifungal properties of this compound derivatives can be harnessed to develop new fungicides. The effectiveness against plant pathogens could lead to reduced crop losses and improved yield .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Physicochemical and Pharmacokinetic Properties
- Electron Effects : Fluorine in the target compound enhances electronegativity compared to methoxy (electron-donating) or bromine (bulky, polarizable) groups .
- Solubility : The ethyl ester group increases lipophilicity relative to carboxylic acid derivatives (e.g., 5-(5-methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid), which may improve membrane permeability but reduce aqueous solubility .
- Metabolic Stability : Fluorine and benzo[b]thiophene may confer resistance to oxidative metabolism compared to phenyl or thiophene analogs .
Biological Activity
Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate (CAS Number: 144951-51-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structure and Composition
The molecular formula for this compound is , with a molecular weight of 289.32 g/mol. The chemical structure is characterized by a pyrrole ring substituted with a benzo[b]thiophene moiety and an ethyl ester functional group.
Specifications Table
| Property | Value |
|---|---|
| CAS Number | 144951-51-9 |
| Molecular Formula | C15H12FNO2S |
| Molecular Weight | 289.32 g/mol |
| Purity | Typically >95% |
| Storage Conditions | Keep in a dark place, sealed |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. In particular, compounds with similar structures have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. For example, a related study indicated that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL against M. tuberculosis strains, with low cytotoxicity (IC50 > 64 μg/mL) .
The biological activity of this compound appears to be linked to its ability to inhibit specific targets within bacterial cells. Research has suggested that the pyrrole scaffold may interfere with mycolic acid biosynthesis in mycobacterial species, which is crucial for the integrity of their cell walls. The effectiveness of these compounds can be attributed to their structural features that enhance binding affinity to target enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrole ring and substituents significantly affect biological potency. For instance, the introduction of electron-withdrawing groups like fluorine enhances activity against microbial targets while maintaining low toxicity levels .
Case Studies and Research Findings
- Study on Anti-TB Activity :
- Cytotoxicity Assessment :
- Potential for Drug Development :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
